molecular formula C17H19NO3 B054187 N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide CAS No. 166526-96-1

N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide

Cat. No.: B054187
CAS No.: 166526-96-1
M. Wt: 285.34 g/mol
InChI Key: RINDSMFIKZENOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide typically involves the reaction of 3-acetyl-7-methoxy-1-naphthylamine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The compound is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with melatonin receptors and its potential effects on circadian rhythms.

    Medicine: Investigated for its potential therapeutic effects in sleep disorders and other neurological conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide is unique due to its specific acetyl and methoxy substitutions on the naphthalene ring, which confer distinct chemical and biological properties. These substitutions enhance its affinity for melatonin receptors and its potential therapeutic effects .

Properties

IUPAC Name

N-[2-(3-acetyl-7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11(19)15-8-13-4-5-16(21-3)10-17(13)14(9-15)6-7-18-12(2)20/h4-5,8-10H,6-7H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINDSMFIKZENOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.45 mol (60 g) of aluminium chloride are added at 0° C. to a solution of 0.16 mol (40 g) of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (described in Patent EP 447 285) in 350 ml of dichloromethane. 0.21 mol (15.3 ml) of acetyl chloride is then added dropwise at 0° C. The reaction medium is stirred at room temperature for 1 hour and then poured onto ice. The organic phase is decanted and concentrated to yield the expected compound.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two

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